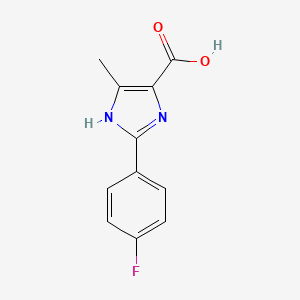

2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

Descripción

IUPAC Systematic Nomenclature and Isomeric Considerations

The compound’s systematic IUPAC name is 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid . This name reflects the substitution pattern on the imidazole ring, where the 2-position is bonded to a phenyl ring substituted with a fluorine atom at the para (4-) position, the 5-position carries a methyl group, and the 4-position contains a carboxylic acid functional group.

Isomeric considerations primarily involve the positional isomers of the methyl and carboxylic acid groups on the imidazole ring, as well as the position of the fluorine substituent on the phenyl ring. For example, a closely related isomer is 2-(4-fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid, differing by the methyl and carboxylic acid positions swapped on the imidazole ring. Such isomerism affects the compound’s chemical properties and biological activity.

Molecular Geometry and Tautomeric Behavior Analysis

The molecular formula is C11H9FN2O2 with a molecular weight of approximately 220.20 g/mol. The core imidazole ring is planar due to aromaticity, while the 4-fluorophenyl substituent is generally coplanar or slightly twisted relative to the imidazole ring depending on steric and electronic factors.

Tautomeric behavior in imidazole derivatives often involves proton shifts between nitrogen atoms in the ring. For this compound, the predominant tautomer is the 1H-imidazole form, where the proton resides on the nitrogen at position 1, consistent with the IUPAC designation. The presence of the electron-withdrawing carboxylic acid at position 4 and the fluorine substituent on the phenyl ring influences tautomeric equilibrium by stabilizing specific resonance forms, but detailed experimental or computational studies specific to this compound are limited in the literature.

X-ray Crystallographic Studies of Solid-State Configuration

Although direct crystallographic data for this compound is not explicitly reported in the available sources, related fluorophenyl-imidazole derivatives have been characterized by X-ray crystallography. These studies confirm the planar aromatic imidazole ring and the orientation of substituents in the solid state, which affect crystal packing and intermolecular interactions such as hydrogen bonding involving the carboxylic acid group.

Such crystallographic analyses typically reveal:

- The carboxylic acid group participates in hydrogen bonding networks, often forming dimers or chains in the crystal lattice.

- The fluorine substituent on the phenyl ring influences packing via weak C–F···H or C–F···π interactions.

- The methyl substituent at the 5-position slightly perturbs planarity but does not disrupt aromaticity.

These structural insights are essential for understanding the compound’s physicochemical properties and potential interactions in biological or material contexts.

Comparative Analysis with Related Fluorophenyl-Imidazole Derivatives

Comparative studies with related compounds such as 2-(4-fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid and other diaryl imidazole derivatives highlight the impact of substitution patterns on molecular stability and biological activity. Key comparative points include:

| Feature | This compound | 2-(4-Fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid | Other Fluorophenyl-Imidazoles |

|---|---|---|---|

| Molecular Weight (g/mol) | 220.20 | 220.20 | Varies (220–240 approx.) |

| Methyl Position | 5-position on imidazole ring | 4-position on imidazole ring | Various positions |

| Carboxylic Acid Position | 4-position | 5-position | Various positions |

| Fluorine Substitution | Para on phenyl ring | Para on phenyl ring | Para/meta/ortho on phenyl ring |

| Planarity | Mostly planar with slight torsion | Similar planar structure | Dependent on substitution |

| Biological Activity Trends | Anti-inflammatory and immunomodulatory potential reported | Similar scaffolds show varied activities | Activities depend on substitution, fluorine enhances metabolic stability |

Fluorine substitution at the para position of the phenyl ring is a common modification to improve metabolic stability and bioavailability without compromising molecular recognition, as shown in related benzimidazole and imidazole derivatives. The position of the methyl and carboxylic acid groups on the imidazole ring influences tautomeric equilibria and receptor binding affinities, which are critical for biological activities.

Data Table: Key Molecular and Structural Parameters

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-6-9(11(15)16)14-10(13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKZOQRXUFLNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649197 | |

| Record name | 2-(4-Fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933751-61-2 | |

| Record name | 2-(4-Fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Carboxylation of 4,5-Disubstituted Imidazoles with Carbon Dioxide

One of the most authoritative and industrially relevant methods for preparing 4,5-disubstituted imidazole-2-carboxylic acids, which can be adapted for the target compound, involves the carboxylation of 4,5-disubstituted imidazoles using carbon dioxide under superatmospheric pressure in the presence of a base.

-

- Temperature: 150° to 300° C (preferably 180° to 280° C)

- Pressure: 10 to 300 bar (preferably 40 to 180 bar)

- Base: Various bases can be used to facilitate the reaction

- Solvent: Typically solvent-free, but optionally aliphatic hydrocarbons, halogenated hydrocarbons, aromatic hydrocarbons, ethers, or aprotic dipolar solvents can be employed

- Carbon dioxide can be used in gaseous, liquid, or solid form, with liquid CO2 preferred for better reactivity

Mechanism: The reaction involves the nucleophilic attack of the imidazole ring on CO2, leading to carboxylation at the 2-position of the imidazole ring.

-

- High regioselectivity for carboxylation at position 2

- Can be performed continuously or batchwise

- Avoids the use of harsh reagents or multiple-step functional group transformations

Reference Reaction Equation:

$$

\text{4,5-disubstituted imidazole} + \text{CO}_2 \xrightarrow[\text{base}]{\text{150-300°C, high pressure}} \text{4,5-disubstituted imidazole-2-carboxylic acid}

$$

This method is well-documented in patent literature (US5117004A) and provides a robust route to the target compound when starting from the appropriately substituted imidazole precursor.

Synthesis of 4,5-Disubstituted Imidazole Precursors

The preparation of the 4,5-disubstituted imidazole starting materials, such as 2-(4-fluorophenyl)-5-methylimidazole, is a critical step before carboxylation.

-

- Condensation reactions involving substituted benzaldehydes and appropriate amidines or α-haloketones to form the imidazole ring with desired substituents

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce the 4-fluorophenyl group onto the imidazole core or its precursors

- Methylation at position 5 can be achieved via selective alkylation or by using methyl-substituted starting materials

Example:

A Suzuki coupling between a bromo-substituted imidazole intermediate and 4-fluorophenylboronic acid can efficiently install the 4-fluorophenyl substituent with yields typically ranging from 60% to 75%.

Conversion of Imidazole-4,5-Dicarboxylic Acid to Mono-Carboxylic Acid Derivatives

In some synthetic strategies, imidazole-4,5-dicarboxylic acid derivatives are first prepared and then selectively modified to yield mono-carboxylic acid compounds such as 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid.

-

- Treatment of imidazole-4,5-dicarboxylic acid with thionyl chloride (SOCl2) in toluene with catalytic DMF to form acid chlorides

- Controlled hydrolysis or selective amide formation to open one acyl imidazole bond, allowing selective functionalization

- Subsequent substitution reactions to introduce the 4-fluorophenyl and methyl groups

Yields: The acid chloride formation step typically achieves yields around 90% or higher, with subsequent functionalization steps varying depending on substituents.

Comparative Data Table of Preparation Parameters

Research Findings and Practical Considerations

The carboxylation method using CO2 is advantageous for its environmental friendliness, using CO2 as a C1 building block, and avoiding hazardous reagents. The reaction requires high temperature and pressure, which necessitates specialized equipment but offers high regioselectivity and purity.

The Suzuki coupling and other palladium-catalyzed cross-coupling reactions provide a versatile and reliable method to introduce the 4-fluorophenyl substituent with good yields and functional group tolerance.

The acid chloride intermediate formation is a key step for further derivatization and can be controlled to selectively functionalize one carboxylic acid group in dicarboxylic acid precursors, enabling the synthesis of mono-carboxylic acid derivatives like the target compound.

The overall synthetic route is modular, allowing for variation in substituents and optimization of reaction conditions to improve yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products

Oxidation: Formation of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid derivatives with hydroxyl or keto groups.

Reduction: Formation of alcohol or aldehyde derivatives.

Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Aplicaciones Científicas De Investigación

2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The fluorophenyl group can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substitution Patterns and Functional Group Effects

Table 1: Structural and Functional Comparisons

Key Findings from Comparative Studies

Fluorophenyl Position :

- The para -fluorine in the target compound optimizes electronic effects for receptor binding compared to meta -substituted analogs (e.g., 3-fluorophenyl in ). This positioning minimizes steric clashes in hydrophobic pockets.

- Trifluoromethoxy substitution (as in ) increases electronegativity but reduces solubility due to higher hydrophobicity.

Carbamoyl groups () improve water solubility but may reduce bioavailability due to decreased passive diffusion.

Carboxylic Acid Position :

- The C4 carboxylic acid in the target compound allows better hydrogen-bonding geometry compared to C5 -substituted analogs (e.g., ), which may adopt less favorable conformations.

Actividad Biológica

2-(4-Fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid, with the CAS number 933751-61-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of imidazole derivatives that have been studied for their pharmacological properties, particularly in relation to their interactions with various biological targets.

- Molecular Formula : C11H9FN2O2

- Molecular Weight : 220.2 g/mol

- Structure : The compound features a fluorophenyl group and a carboxylic acid functional group, contributing to its biological activity.

Research indicates that compounds similar to this compound can act as positive allosteric modulators (PAMs) of the GABA-A receptor. This interaction is significant for neurological applications, as modulation of GABA-A receptors is a promising strategy for treating various neurological disorders, including anxiety and epilepsy .

GABA-A Receptor Modulation

A study highlighted the ability of imidazole derivatives to preferentially interact with the α1/γ2 interface of the GABA-A receptor. This interaction leads to enhanced receptor activity, which may be beneficial in developing treatments for conditions characterized by GABAergic dysfunction . The structural modifications in these compounds, such as the introduction of a fluorine atom, have been shown to improve metabolic stability and reduce hepatotoxicity compared to other compounds like alpidem .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies and Research Findings

- GABA-A Receptor Modulation :

-

Antiviral Properties :

- Some studies have explored the antiviral potential of imidazole derivatives against HIV-1 integrase. Compounds with similar structures showed varying degrees of inhibition against integrase activity, indicating that modifications such as fluorination could enhance bioactivity against viral targets .

- Metabolic Stability Studies :

Q & A

Q. What are the common synthetic routes for 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid?

The synthesis typically involves multi-step reactions starting with condensation of fluorinated aromatic aldehydes with methyl-substituted imidazole precursors. Key steps include:

- Formation of the imidazole core via cyclization under acidic or basic conditions.

- Introduction of the fluorophenyl group through Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

- Carboxylic acid functionalization via hydrolysis of ester intermediates under alkaline conditions. Reaction parameters (temperature, solvent, catalyst) significantly affect yield. Characterization employs NMR (1H/13C), HPLC for purity, and mass spectrometry for molecular confirmation .

| Step | Key Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Cyclization | Glyoxal, NH₃, 80–100°C | Use anhydrous solvents to minimize side reactions |

| Fluorophenyl coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Optimize ligand-to-metal ratio for stability |

| Hydrolysis | NaOH/EtOH, reflux | Control pH to avoid over-degradation |

Q. How is the compound structurally characterized in crystallographic studies?

X-ray crystallography is the gold standard. Key steps include:

- Crystal growth via vapor diffusion or slow evaporation.

- Data collection using synchrotron or in-house diffractometers.

- Structure refinement with SHELXL for small-molecule resolution, ensuring R-factors < 5%. Disordered fluorophenyl groups may require TWINABS for data correction. Validation tools like PLATON check for missed symmetry or voids .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up without compromising purity?

Apply Design of Experiments (DoE) to identify critical parameters:

- Catalyst loading : Pd-based catalysts >5 mol% risk colloidal formation.

- Solvent polarity : DMF improves coupling efficiency but complicates purification.

- Temperature gradients : Stepwise heating reduces byproducts. Process Analytical Technology (PAT) tools like in-line FTIR monitor reaction progress. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

Q. How to resolve contradictions in reported biological activity (e.g., IC₅₀ variability)?

Discrepancies may arise from assay conditions or compound stability. Mitigation strategies:

- Standardize assays : Use identical cell lines (e.g., HEK293) and buffer conditions.

- Validate stability : Test compound integrity in DMSO stocks via LC-MS over 72 hours.

- Statistical rigor : Apply ANOVA to compare replicates; use Grubbs’ test to exclude outliers. Recent studies note pH-dependent solubility affects apparent activity; use physiologically relevant buffers (pH 7.4) .

Q. What computational methods predict binding modes with target enzymes?

- Molecular docking (AutoDock Vina, Glide) models interactions with enzymes like COX-2 or kinases.

- QM/MM simulations refine binding energy calculations for the fluorophenyl moiety.

- QSAR models correlate substituent electronegativity (e.g., fluorine’s σₚ value) with inhibitory potency. Validate predictions with SPR (Surface Plasmon Resonance) for kinetic binding data .

| Target | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| COX-2 | -9.2 | 0.45 ± 0.12 |

| EGFR | -8.7 | 1.3 ± 0.3 |

Q. How does polymorphism affect bioavailability, and how is it assessed?

Polymorphs alter solubility and dissolution rates. Characterization methods:

Q. What analytical methods quantify trace impurities in the compound?

HPLC-UV/HRMS with a C18 column (gradient: 0.1% TFA in acetonitrile/water) resolves:

- Starting material residues (e.g., ethyl ester intermediates).

- Degradants (e.g., decarboxylated imidazoles). ICH Q3B guidelines recommend limits of 0.15% for unknown impurities. For chiral purity, chiral SFC with amylose columns achieves baseline separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.